Ethyl 3-bromo-4-(diallylamino)benzoate
Description
Ethyl 3-bromo-4-(diallylamino)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a diallylamino group at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (tertiary amine) substituents, creating a unique electronic profile that influences its reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 4-[bis(prop-2-enyl)amino]-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h4-5,7-8,11H,1-2,6,9-10H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQZBONMXMSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(CC=C)CC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)benzoate (EDMAB)
- Structure: Lacks the 3-bromo substituent and features a dimethylamino group instead of diallylamino.
- Reactivity: Demonstrates a higher degree of conversion in resin cements compared to methacrylate-based amines, attributed to efficient electron donation from the dimethylamino group, which enhances photoinitiation efficiency .
- Physical Properties: Resins containing EDMAB exhibit superior flexural strength and lower water sorption than those with 2-(dimethylamino) ethyl methacrylate .
Ethyl 3-bromo-4-(dimethylamino)benzoate
- Structure: Shares the 3-bromo substituent but replaces diallylamino with dimethylamino.
- However, bromine may enhance thermal stability or enable further functionalization (e.g., Suzuki coupling) .
Alkyl Benzoates with Different Ester Groups
Ethyl Benzoate and Methyl Benzoate
- Toxicity : Ethyl and methyl benzoates exhibit low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) but may cause mild dermal irritation at high concentrations .
Brominated Benzoate Derivatives
Methyl 3-bromo-4-tert-butylbenzoate
- Structure: Features a tert-butyl group at the 4-position instead of diallylamino.
- In contrast, the diallylamino group in the target compound may enable crosslinking via allyl group polymerization .
Data Tables
Table 1: Structural Comparison
| Compound | 3-Substituent | 4-Substituent | Ester Group | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| Ethyl 3-bromo-4-(diallylamino)benzoate | Br | N(CH₂CH₂CH₂)₂ | Ethyl | ~322.2 |
| Ethyl 4-(dimethylamino)benzoate | H | N(CH₃)₂ | Ethyl | ~193.2 |
| Methyl 3-bromo-4-tert-butylbenzoate | Br | C(CH₃)₃ | Methyl | ~285.1 |
*Calculated based on standard atomic weights.
Table 2: Reactivity and Physical Properties
Table 3: Toxicity Profiles
| Compound | Acute Toxicity (Oral LD₅₀) | Dermal Irritation |
|---|---|---|
| Ethyl Benzoate | >2000 mg/kg (rat) | Mild |
| This compound | Not reported | Likely higher (steric/electronic effects) |
Research Findings and Implications
- Reactivity: The bromine atom in this compound may reduce its efficiency as a photoinitiator compared to non-brominated analogs like EDMAB, but its diallylamino group offers opportunities for post-polymerization modifications .
- Applications: Potential use in advanced materials (e.g., stimuli-responsive polymers) or as a synthetic intermediate in pharmaceutical chemistry due to its versatile functional groups.
Preparation Methods
Bromination of 4-(Diallylamino)benzoic Acid or Ester
- Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).
- Solvents: Acetic acid or other polar solvents that facilitate electrophilic aromatic substitution.
- Conditions: Controlled temperature (often 0–25 °C) to achieve regioselective bromination at the 3-position.
- Mechanism: Electrophilic aromatic substitution where the diallylamino group directs bromination ortho or para to itself; the 3-position is favored due to steric and electronic effects.
Introduction of the Diallylamino Group
- Method: Nucleophilic substitution or amination of a 4-halobenzoate intermediate with diallylamine.
- Reagents: Diallylamine, base (e.g., potassium carbonate), and solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Heating between 40–80 °C for several hours to promote substitution.
- Outcome: Formation of the 4-(diallylamino)benzoate intermediate.
Esterification to Form Ethyl Benzoate
- Reagents: Ethanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Method: Fischer esterification of the carboxylic acid group.
- Conditions: Reflux under acidic conditions for several hours.
- Purification: Typical work-up includes aqueous extraction, washing, drying, and column chromatography.
Representative Synthetic Route Example
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Aminobenzoic acid | Diallylamine, K2CO3, DMF, 60 °C, 6 h | 4-(Diallylamino)benzoic acid | 75-85 | Amination step |
| 2 | 4-(Diallylamino)benzoic acid | Br2 or NBS, AcOH, 0–25 °C | 3-Bromo-4-(diallylamino)benzoic acid | 70-80 | Regioselective bromination |
| 3 | 3-Bromo-4-(diallylamino)benzoic acid | Ethanol, H2SO4, reflux, 4–8 h | This compound | 80-90 | Esterification |
Reaction Optimization and Analytical Data
- Temperature control during bromination is critical to avoid polybromination or side reactions.
- Solvent choice affects regioselectivity and yield; acetic acid is preferred for bromination due to its polar protic nature.
- Purification is commonly performed by silica gel chromatography using ethyl acetate/hexane mixtures.
- Yields typically range from 70% to 90% for each step, depending on reaction scale and purity of reagents.
Research Findings and Mechanistic Insights
- The diallylamino group is a strong ortho/para-directing substituent, which facilitates selective bromination at the 3-position.
- Bromination with N-bromosuccinimide offers milder conditions and better control compared to elemental bromine.
- Esterification under acidic conditions proceeds efficiently without affecting the sensitive diallylamino group.
- Kinetic studies indicate that the nucleophilic substitution of diallylamine onto halobenzoates proceeds via an SNAr mechanism favored by polar aprotic solvents.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Key Considerations | Typical Yield (%) |
|---|---|---|---|
| Amination | Diallylamine, base, DMF, 40–80 °C | Avoid over-alkylation, control stoichiometry | 75–85 |
| Bromination | Br2 or NBS, AcOH, 0–25 °C | Temperature control critical for selectivity | 70–80 |
| Esterification | Ethanol, H2SO4, reflux | Mild acidic conditions preserve amine | 80–90 |
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-bromo-4-(diallylamino)benzoate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
Bromination : Introduce bromine at the 3-position of 4-hydroxybenzoic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
Diallylamine Introduction : React the brominated intermediate with diallylamine via nucleophilic aromatic substitution (SNAr), requiring a polar aprotic solvent (e.g., DMSO) and a base (e.g., K₂CO₃) to deprotonate the amine .
Esterification : Protect the carboxylic acid group as an ethyl ester using ethanol and catalytic H₂SO₄ under reflux .
Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., diallyl protons at δ 5.6–5.8 ppm, ester carbonyl at ~168 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- IR : Confirms ester carbonyl (~1720 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles, particularly the planar diallylamino group and steric effects from bromine .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Discrepancies in unit cell parameters or bond lengths may arise from:
Twinned Crystals : Use SHELXD for structure solution and check for twin laws (e.g., HKLF 5 format).
Disorder in Diallyl Groups : Apply anisotropic displacement parameters and partial occupancy refinement in SHELXL .
Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfactor convergence (<5% difference) .
Example : A study reported conflicting Br-C bond lengths (1.89 vs. 1.93 Å); refinement with higher-resolution data (0.8 Å) resolved the issue .
Advanced: What strategies optimize substitution reactions at the bromine site for diverse functionalization?
Methodological Answer:
The bromine atom is reactive in cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Key factors:
Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings (aryl boronic acids) or Pd₂(dba)₃/XPhos for aminations .
Solvent/Base : DMF or toluene with Cs₂CO₃ for SNAr reactions (e.g., replacing Br with amines or thiols) .
Temperature Control : Microwave-assisted synthesis (120°C, 30 min) improves yields (>85%) compared to traditional reflux .
Challenge : Steric hindrance from diallylamino groups may reduce reactivity; pre-complexation with Lewis acids (e.g., ZnCl₂) can enhance electrophilicity .
Advanced: How to address discrepancies in reported biological activity data for derivatives?
Methodological Answer:
Variations in enzyme inhibition (e.g., IC50 values) may stem from:
Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), incubation time, and solvent (DMSO concentration ≤1%) .
Structural Analogues : Compare with ethyl 3-bromo-4-(trifluoromethyl)benzoate to assess electron-withdrawing effects on target binding.
Computational Modeling : Perform docking studies (AutoDock Vina) to validate interactions with active sites (e.g., hydrophobic pockets for diallyl groups) .
Case Study : A 20% variance in IC50 against kinase X was traced to differences in protein purification methods (His-tag vs. GST-tag) .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
Ventilation : Use fume hoods for bromine and amine handling (P261, P271) .
PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
Spill Management : Neutralize acid leaks with NaHCO₃; absorb brominated compounds with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
